REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])=[N:6][CH:7]=1.[N+](N[C:18]1[NH:23][C:22](=[O:24])[C:21]([CH2:25][C:26]2[CH:27]=[N:28][C:29]([CH3:32])=[CH:30][CH:31]=2)=[CH:20][N:19]=1)([O-])=O>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([CH2:8][CH2:9][CH2:10][CH2:11][NH:12][C:18]2[NH:23][C:22](=[O:24])[C:21]([CH2:25][C:26]3[CH:27]=[N:28][C:29]([CH3:32])=[CH:30][CH:31]=3)=[CH:20][N:19]=2)=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)CCCCN)C
|
Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])NC1=NC=C(C(N1)=O)CC=1C=NC(=CC1)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pyridine was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was re-evaporated with n-propanol (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
triturated with chloroform
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solution was chromatographed on silica in chloroform-methanol (10:1)
|
Type
|
CUSTOM
|
Details
|
The product was crystallised from ethanol-ether
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)CCCCNC1=NC=C(C(N1)=O)CC=1C=NC(=CC1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |